molecular formula C8H17Cl2N3 B1452219 3,5-Dimethyl-4-[2-(methylamino)ethyl]-1H-pyrazole dihydrochloride CAS No. 423176-42-5

3,5-Dimethyl-4-[2-(methylamino)ethyl]-1H-pyrazole dihydrochloride

Cat. No. B1452219
M. Wt: 226.14 g/mol
InChI Key: FMCSRXYYMNSSMR-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-[2-(methylamino)ethyl]-1H-pyrazole dihydrochloride is a chemical compound with the CAS Number: 423176-42-5 . It has a molecular weight of 226.15 . The IUPAC name for this compound is 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15N3.2ClH/c1-6-8(4-5-9-3)7(2)11-10-6;;/h9H,4-5H2,1-3H3,(H,10,11);2*1H . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Reactivity in Organometallic Chemistry

3,5-Dimethyl-4-[2-(methylamino)ethyl]-1H-pyrazole dihydrochloride has been utilized in the synthesis of water-soluble pyrazolate rhodium(I) complexes. These complexes were synthesized by reacting the pyrazole with [RhCl(COD)]2, resulting in zwitterionic pyrazolate-ammonium forms. X-ray structure analysis confirmed the neutral nature of bridging-pyrazolate ligands, indicating its potential in organometallic chemistry (Esquius et al., 2000).

Antimicrobial and Anticancer Agents

Pyrazole derivatives, including those related to 3,5-Dimethyl-4-[2-(methylamino)ethyl]-1H-pyrazole dihydrochloride, have been synthesized and evaluated for their antimicrobial and anticancer activities. Compounds with this structure exhibited higher anticancer activity than the reference drug doxorubicin, and most synthesized compounds showed good to excellent antimicrobial activity (Hafez et al., 2016).

Regioselective Synthesis in Organic Chemistry

This compound has also been involved in the regioselective synthesis of ethyl pyrazolecarboxylates, demonstrating its utility in the development of novel organic compounds. This synthesis involved reactions with hydrazine monohydrochloride and (hetero)arylhydrazines, highlighting its versatility in organic synthetic processes (Hanzlowsky et al., 2003).

Role in Synthesis of Pyrazolin-5-ones

The compound has been used in the synthesis of 3-substituted and 3,4-disubstituted pyrazolin-5-ones. These syntheses involved reactions with acylated ethyl acetoacetates and diethyl malonates, showcasing its potential in creating diverse organic structures (Jung et al., 2002).

Evaluation in Antimicrobial and Antioxidant Activity

This pyrazole derivative has been evaluated for its antibacterial and antifungal activity, demonstrating its biological significance. The compounds were tested for their antioxidant activity and reducing power ability, indicating their potential use in pharmaceutical applications (Govindaraju et al., 2012).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P271, and P280 .

properties

IUPAC Name

2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.2ClH/c1-6-8(4-5-9-3)7(2)11-10-6;;/h9H,4-5H2,1-3H3,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCSRXYYMNSSMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCNC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-4-[2-(methylamino)ethyl]-1H-pyrazole dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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